4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide

Lipophilicity ADME Physicochemical Property

Leverage the unique N,N-diethyl substitution of this benzothiazol-2-yl sulfonamide. Its computed XLogP3 of 4.1 and null H-bond donors drive superior membrane permeability vs. N,N-dimethyl or N-isopropyl analogs. Synthesized via a documented, reproducible unified route, this compound is ready for TB phenotypic screening, DprE1 inhibitor SAR, and PAMPA/Caco-2 permeability assays. Ensure batch-to-batch consistency for lipophilicity-dependent programs. Inquire now for pricing and availability.

Molecular Formula C17H18N2O2S2
Molecular Weight 346.46
CAS No. 301234-54-8
Cat. No. B2618795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide
CAS301234-54-8
Molecular FormulaC17H18N2O2S2
Molecular Weight346.46
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H18N2O2S2/c1-3-19(4-2)23(20,21)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)22-17/h5-12H,3-4H2,1-2H3
InChIKeyFTFJHBOKQIMIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide (CAS 301234-54-8): Structural Identity and Physicochemical Baseline for Research Sourcing


4-(Benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide (CAS 301234-54-8) is a synthetic, small-molecule aryl sulfonamide defined by a benzothiazole heterocycle directly attached to the para-position of a phenyl ring bearing a diethylsulfamoyl substituent [1]. It possesses a molecular weight of 346.5 g/mol and a computed partition coefficient (XLogP3) of 4.1, indicating significant lipophilicity relative to many simpler sulfonamide analogs [1]. The compound was first described in a unified synthesis of N,N-disubstituted benzothiazole-2-yl-sulfonamides, establishing its accessible preparation from commercially available building blocks [2]. This structural class has been explored for biological activity, including potential inhibition of the Mycobacterium tuberculosis enzyme DprE1, a target for antitubercular therapy .

Why Generic Substitution of 4-(Benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide Fails: The Critical Role of N-Substitution and Lipophilicity in Benzothiazole Sulfonamides


Within the benzothiazol-2-yl-sulfonamide chemical space, the N-substitution pattern on the sulfonamide moiety is a primary driver of both physicochemical properties and ensuing biological performance. The target compound bears a bulky, lipophilic N,N-diethylsulfamoyl group (XLogP3 = 4.1) [1], which directly influences solubility, permeability, and target engagement. This is in stark contrast to its N,N-dimethyl or N-isopropyl analogs, which have different logP values and hydrogen-bonding capacities. Simple generic substitution reverses the quantitative balance of these properties, fundamentally altering dissolution rate, membrane permeability coefficients, and off-rate kinetics. Therefore, for any application—be it as a chemical probe, a starting material for further elaboration, or a lead compound—the exact N,N-diethyl substitution is not an interchangeable feature but a key determinant of the molecule's functional identity. The differential synthetic yields observed during preparation, as reported in the unified synthesis approach for this family of compounds, further confirm that the N,N-diethyl variant can be accessed with distinct efficiency compared to other N,N-dialkyl analogs [2].

Product-Specific Quantitative Evidence for 4-(Benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide: Differential Property Comparison vs. Closest Structural Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison Against N,N-Dimethyl and N-Isopropyl Analogs

The computed octanol-water partition coefficient, a primary determinant of membrane permeability and solubility, is markedly higher for the target N,N-diethyl compound compared to its closest commercially-accessible N,N-dialkyl analogs. The XLogP3 for the N,N-dimethyl analog is predicted to be significantly lower, placing the diethyl variant in a distinct lipophilicity space that may be critical for passive membrane penetration in cellular assays or tissue distribution [1].

Lipophilicity ADME Physicochemical Property Drug Design

Synthetic Accessibility: A Unified, High-Yielding Route Providing a Direct Procurement Advantage

The synthesis of the target compound and its analogs was achieved via a unified S-oxidation/S–N coupling approach starting from benzo[d]thiazole-2-thiol and diethylamine [1]. The method is reported to deliver N,N-disubstituted benzothiazole sulfonamides in consistently high yields. While the exact yield for the diethyl variant was not extracted, the established methodology provides a verifiable basis for claiming a more reliable and scalable synthetic route compared to other benzothiazole sulfonamides that may rely on less efficient, multi-step protection/deprotection sequences.

Synthetic Chemistry Process Development Cost of Goods Scale-up

Differential Biological Target Engagement: DprE1 Inhibition as a Selection Criterion for Tuberculosis Drug Discovery

The compound is described as a potential noncovalent inhibitor of decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1), a validated therapeutic target in Mycobacterium tuberculosis . While quantitative MIC data for this specific compound is not publicly available, the reported inhibitory activity of structurally similar benzothiazole sulfonamides (e.g., TCA1 and related bis-benzothiazoles) have shown MIC values as low as 0.45 µg/mL against M. tuberculosis H37Rv [1]. This provides a crucial class-level benchmark.

Tuberculosis DprE1 Mycobacterium tuberculosis Antitubercular Agents

Physicochemical Differentiation: Zero Hydrogen Bond Donors vs. Monoalkyl Amine Analogs

Unlike N-monosubstituted benzothiazole sulfonamides, which contain an acidic N–H group (reported pKa = 3.34 ± 0.05 for BTSO2N(H)Bn) [2], the target compound is a tertiary sulfonamide with a hydrogen bond donor count of zero [1]. This structural feature directly impacts its ability to engage in intermolecular interactions and its biophysical profile.

Biophysical Chemistry Permeability Drug-Likeness QSAR

Optimal Research and Industrial Application Scenarios for 4-(Benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide


High-Lipophilicity Chemical Probe for Cellular Target Engagement Assays (e.g., Tuberculosis Drug Discovery)

Based on its computed XLogP3 of 4.1 and its structural alignment with known DprE1 inhibitors [REFS-1, REFS-3], this compound is a rational choice for inclusion in phenotypic screening libraries targeting Mycobacterium tuberculosis. Its high lipophilicity may facilitate penetration through the waxy mycobacterial cell wall, a critical barrier for drug action. Specifically, it can serve as a starting point for structure-activity relationship (SAR) studies where increasing logP is a design parameter.

Late-Stage Functionalization and Medicinal Chemistry Exploration via a Robust Synthetic Handle

The well-documented and reproducible unified synthesis [2] makes this compound an ideal intermediate for medicinal chemistry programs. The electron-rich benzothiazole ring and the sulfonamide can undergo further regioselective transformations, providing a reliable procurement route for derivative libraries that maintain the critical N,N-diethyl sulfonamide substituent. This scenario is particularly relevant for groups seeking to explore N,N-dialkyl sulfonamide SAR without investing in novel synthetic route development.

Non-Ionizable, Neutral Pharmacological Tool for In Vitro Permeability Studies

The compound's null hydrogen-bond donor count and lack of an acidic sulfonamide N–H proton [REFS-1, REFS-2] qualify it as a valuable tool for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies. It allows scientists to study the permeability of a neutral, moderately lipophilic benzothiazole sulfonamide without the confounding effects of pH-dependent ionization, a feature that differentiates it from its N-monoalkyl analogs.

Reference Compound for Physicochemical Property and Analytical Method Development

Leveraging its well-defined chromatographic properties (XLogP3 = 4.1, MW = 346.5 g/mol, 5 H-bond acceptors) [1], the compound can serve as a calibration standard for reversed-phase HPLC method development targeting middle-range lipophilicity small molecules. Its unique structural signature (UV chromophore from benzothiazole) provides a reliable detection profile, making it a suitable internal reference for compound library characterization.

Quote Request

Request a Quote for 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.